molecular formula C16H21NO3 B131590 (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone CAS No. 143965-32-6

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone

Cat. No.: B131590
CAS No.: 143965-32-6
M. Wt: 275.34 g/mol
InChI Key: MRMYNRJBNYQKLZ-AWEZNQCLSA-N
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Description

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of the oxazolidinone ring and the chiral center at the 4-position makes it a valuable intermediate in the synthesis of various enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed by the reaction of an amino alcohol with a carbonyl compound. For instance, the reaction of (S)-phenylalaninol with ethyl chloroformate can yield the oxazolidinone ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the oxazolidinone with benzyl bromide in the presence of a base such as sodium hydride.

    Acylation: The final step involves the acylation of the oxazolidinone with hexanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl or hexanoyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone has several applications in scientific research:

    Asymmetric Synthesis: It is used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.

    Medicinal Chemistry: The compound can serve as an intermediate in the synthesis of pharmaceuticals.

    Biological Studies: It can be used to study the effects of chiral compounds on biological systems.

    Industrial Chemistry: The compound is valuable in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The oxazolidinone ring provides a rigid framework that helps to direct the approach of reagents to the chiral center, thereby influencing the outcome of the reaction.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Benzyl-3-hexanoyl-2-oxazolidinone: The enantiomer of the compound, which has similar properties but opposite stereochemistry.

    4-Benzyl-2-oxazolidinone: Lacks the hexanoyl group but retains the oxazolidinone ring and benzyl group.

    3-Hexanoyl-2-oxazolidinone: Lacks the benzyl group but retains the oxazolidinone ring and hexanoyl group.

Uniqueness

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone is unique due to the combination of the oxazolidinone ring, the benzyl group, and the hexanoyl group. This combination provides a unique set of chemical properties and reactivity that makes it valuable in asymmetric synthesis and other applications.

Properties

IUPAC Name

(4S)-4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMYNRJBNYQKLZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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